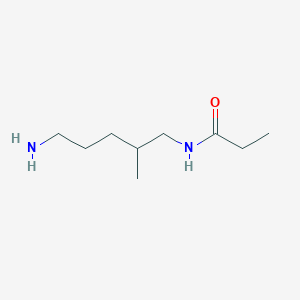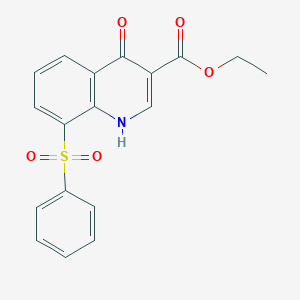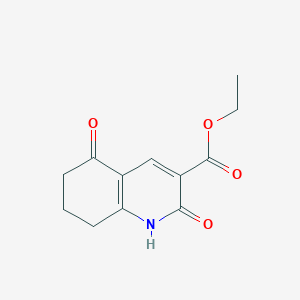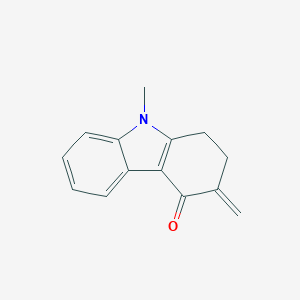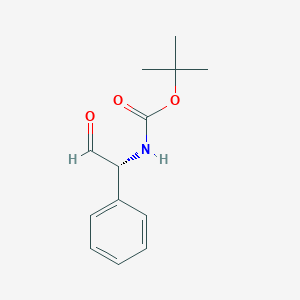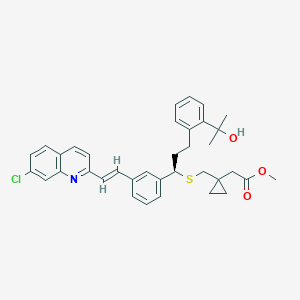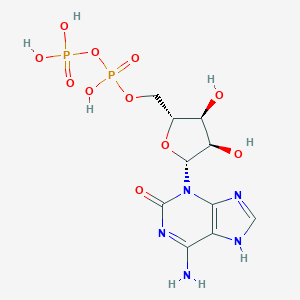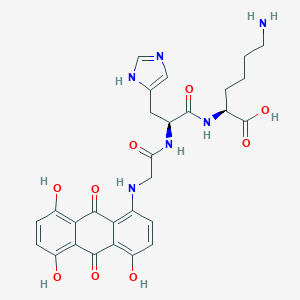
N-(benzylcarbamothioyl)-2-hydroxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(benzylcarbamothioyl)-2-hydroxybenzamide, commonly known as BNCTB, is a chemical compound that has been widely used in scientific research. It is a thioamide derivative of salicylamide and has been synthesized for various applications in the field of medicinal chemistry.
Applications De Recherche Scientifique
BNCTB has been used in various scientific research applications, including medicinal chemistry, biochemistry, and pharmacology. It has been studied as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. It has also been investigated for its anti-inflammatory and antioxidant properties.
Mécanisme D'action
The mechanism of action of BNCTB is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been shown to have antioxidant properties, which may contribute to its anticancer effects.
Effets Biochimiques Et Physiologiques
BNCTB has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to have anti-inflammatory effects in animal models of inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using BNCTB in lab experiments is its relatively simple synthesis method. It is also relatively stable and can be stored for extended periods of time. However, one limitation is its low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for research on BNCTB. One area of interest is its potential use as a therapeutic agent for cancer treatment. Further studies are needed to fully understand its mechanism of action and to determine its efficacy in vivo. Additionally, its anti-inflammatory and antioxidant properties may make it a promising candidate for the treatment of other diseases, such as arthritis and cardiovascular disease.
Méthodes De Synthèse
The synthesis of BNCTB involves the reaction of benzyl isothiocyanate with 2-hydroxybenzamide in the presence of a base. The reaction takes place in an organic solvent such as dichloromethane or chloroform. The product is then purified using column chromatography. The yield of the synthesis is typically around 50-60%.
Propriétés
Numéro CAS |
134792-48-6 |
|---|---|
Nom du produit |
N-(benzylcarbamothioyl)-2-hydroxybenzamide |
Formule moléculaire |
C15H14N2O2S |
Poids moléculaire |
286.4 g/mol |
Nom IUPAC |
N-(benzylcarbamothioyl)-2-hydroxybenzamide |
InChI |
InChI=1S/C15H14N2O2S/c18-13-9-5-4-8-12(13)14(19)17-15(20)16-10-11-6-2-1-3-7-11/h1-9,18H,10H2,(H2,16,17,19,20) |
Clé InChI |
JCGWBLZMDBXUOS-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CNC(=S)NC(=O)C2=CC=CC=C2O |
SMILES canonique |
C1=CC=C(C=C1)CNC(=S)NC(=O)C2=CC=CC=C2O |
Synonymes |
N-salicyloyl-N-benzylthiourea NSNBT |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



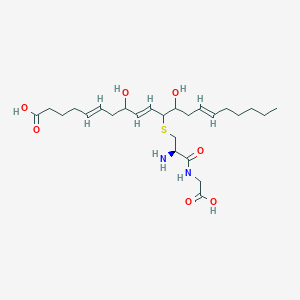
![(S)-(2-Methoxyphenyl)-[4-[(2-methoxyphenyl)-phenylphosphanyl]butyl]-phenylphosphane](/img/structure/B143623.png)
